molecular formula C15H11FO3 B138540 4-Acetoxy-4'-fluorobenzophenone CAS No. 133830-31-6

4-Acetoxy-4'-fluorobenzophenone

Cat. No.: B138540
CAS No.: 133830-31-6
M. Wt: 258.24 g/mol
InChI Key: NUOBILDXRLBYMA-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Acetoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-Acetoxy-4’-fluorobenzophenone is utilized in various scientific research fields, including:

Comparison with Similar Compounds

4-Acetoxy-4’-fluorobenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 4-Acetoxy-4’-fluorobenzophenone lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(4-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOBILDXRLBYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641694
Record name 4-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133830-31-6
Record name 4-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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